![molecular formula C28H23BrN2OS B2930934 N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide CAS No. 533865-26-8](/img/structure/B2930934.png)
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple aromatic rings and functional groups. The compound has a molecular weight of 515.47. More detailed structural analysis would require specific spectroscopic data such as NMR or IR spectra.Physical And Chemical Properties Analysis
The compound has a molecular weight of 515.47. More detailed physical and chemical properties would require specific experimental data such as melting point, solubility, etc.科学的研究の応用
Organic Synthesis
In the realm of organic synthesis, research explores novel methods and materials for facilitating reactions. For instance, a study by Ma et al. (2017) highlights the use of amide ligands derived from hydroxy-L-proline and methyl naphthalen-1-amine in copper-catalyzed coupling reactions. These reactions are crucial for producing pharmaceutically significant (hetero)aryl methylsulfones, showcasing how derivatives of naphthalene carboxamide can be pivotal in the synthesis of complex organic molecules (Ma et al., 2017).
Material Science
In material science, the focus is on creating novel materials with enhanced properties. For example, the development of nonfullerene electron transporting materials based on naphthalene diimide (NDI) derivatives for use in perovskite solar cells represents a significant advancement. Such materials contribute to achieving high power conversion efficiency and long-term stability, critical for the commercial viability of solar energy technologies. Jung et al. (2018) reported on a NDI-based small molecule that offers a promising route toward efficient and stable perovskite solar cells, demonstrating the material science applications of naphthalene derivatives (Jung et al., 2018).
Analytical Chemistry
In analytical chemistry, naphthalene derivatives are employed as probes and sensors due to their photophysical properties. The synthesis and characterization of naphthoquinone-based chemosensors for transition metal ions are an example, where these compounds exhibit selective sensing capabilities towards specific ions. Gosavi-Mirkute et al. (2017) described the molecular recognition abilities of ligands towards transition metal ions, which can change color upon complexation, indicating their potential as chemosensors in various analytical applications (Gosavi-Mirkute et al., 2017).
Safety and Hazards
As this compound is not intended for human or veterinary use, it should be handled with care and appropriate safety measures should be taken during its use.
将来の方向性
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . This compound, being an indole derivative, could also be a part of such future research.
作用機序
Mode of Action
The bromobenzyl group could potentially undergo nucleophilic substitution reactions , while the indole and naphthamide groups could engage in pi stacking and hydrogen bonding interactions with target proteins.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to predict the exact biochemical pathways it might affect. Compounds with similar structures have been known to interact with various signaling pathways, potentially influencing cell growth, differentiation, and apoptosis .
Pharmacokinetics
The presence of both polar (indole and naphthamide groups) and nonpolar (bromobenzyl group) regions in the molecule suggests it may have a balanced lipophilicity, which could potentially enhance its bioavailability .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the bromine atom in the bromobenzyl group could potentially be sensitive to displacement under certain conditions .
特性
IUPAC Name |
N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23BrN2OS/c29-24-13-9-20(10-14-24)19-33-27-18-31(26-8-4-3-7-25(26)27)16-15-30-28(32)23-12-11-21-5-1-2-6-22(21)17-23/h1-14,17-18H,15-16,19H2,(H,30,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYXCGXPPRGPTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)NCCN3C=C(C4=CC=CC=C43)SCC5=CC=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(4-ethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B2930851.png)
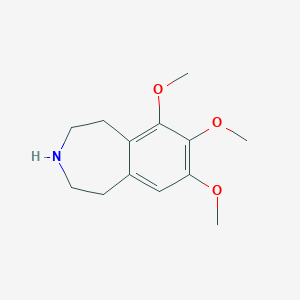


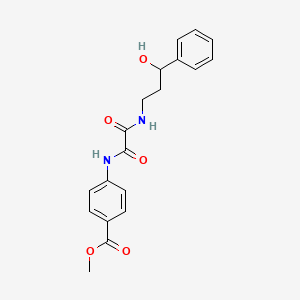
![2-((1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2930856.png)
![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)
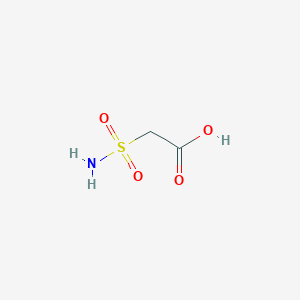
![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2,3-dimethylphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2930865.png)
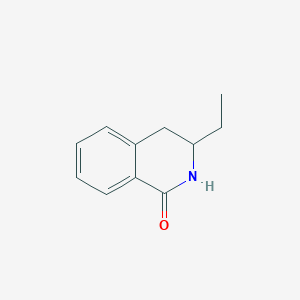
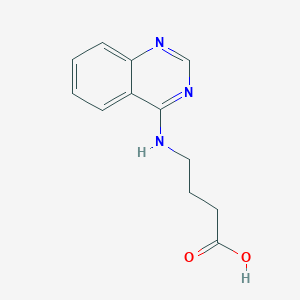
![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2930870.png)
